B1578758 Beta-Amyloid (17-42)

Beta-Amyloid (17-42)

カタログ番号: B1578758
分子量: 2577.1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (17-42) is a useful research compound. Molecular weight is 2577.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-42) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neurotoxicity and Apoptosis Induction

Beta-Amyloid (17-42) has been identified as a neurotoxic peptide that contributes to neuronal cell death, a hallmark of Alzheimer's disease. Research indicates that exposure to this peptide activates caspase-8 and caspase-3 pathways, leading to apoptosis in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. Specifically, the activation of c-Jun N-terminal kinase (JNK) is also noted, suggesting that Aβ (17-42) may induce neuronal apoptosis through a Fas-like mechanism .

Key Findings:

  • Cell Lines Used: SH-SY5Y and IMR-32.
  • Mechanism: Activation of caspase-8 and caspase-3; moderate JNK activation.
  • Inhibitors: Caspase inhibitors effectively block Aβ (17-42)-induced neuronal death.

Role in Alzheimer's Disease Pathology

Beta-Amyloid (17-42) is implicated in the formation of amyloid plaques, which are characteristic of Alzheimer’s pathology. Studies have shown that this peptide can accumulate in the brain and contribute to neurodegenerative processes. The accumulation of Aβ (17-42) is associated with cognitive decline and the progression of Alzheimer’s disease .

Research Implications:

  • Amyloid Plaque Formation: Aβ (17-42) contributes to plaque composition.
  • Cognitive Impact: Correlation between Aβ levels and cognitive function deterioration.

Immunotherapeutic Applications

Vaccination strategies targeting Aβ peptides, including Aβ (17-42), have been explored for their potential to disrupt amyloid plaque formation. For instance, clinical trials involving AN-1792 immunization demonstrated plaque disruption in transgenic mouse models and some human subjects. However, adverse effects such as meningoencephalitis were reported in some cases .

Case Study Highlights:

  • Patient Response: Variability in plaque disruption and cognitive recovery post-vaccination.
  • Adverse Effects: Notable side effects necessitate careful monitoring.

Diagnostic Biomarker Potential

Beta-Amyloid (17-42) levels have been studied as potential biomarkers for Alzheimer’s disease diagnosis. Elevated levels of soluble Aβ (42) have been associated with normal cognition, while decreased levels correlate with mild cognitive impairment (MCI) and AD . This suggests that measuring Aβ levels might aid in early detection and monitoring of disease progression.

Diagnostic Insights:

ConditionSoluble Aβ (42) Levels (pg/ml)
Normal Cognition864.00
Mild Cognitive Impairment768.60
Alzheimer's Disease617.46

Therapeutic Development

The development of dual inhibitors targeting both Aβ aggregation and tau protein aggregation represents a promising therapeutic avenue for Alzheimer’s disease management. Recent studies have identified compounds that effectively inhibit both pathways, showcasing the potential for combination therapies .

Emerging Therapeutics:

  • Inhibitor Profiles: Compounds exhibiting high inhibition rates for both Aβ (42) and tau aggregation.
  • Research Focus: Continued exploration of multi-targeted approaches in drug development.

特性

分子量

2577.1

配列

LVFFAEDVGSNKGAIIGLMVGGVVIA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。